molecular formula C10H8N2O2 B1595068 4-Phenyl-1H-pyrazole-3-carboxylic acid CAS No. 7510-56-7

4-Phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1595068
CAS RN: 7510-56-7
M. Wt: 188.18 g/mol
InChI Key: LVFUUWLMDUOBLC-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrazole-3-carboxylic acid belongs to the class of organic compounds known as phenylpyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-1H-pyrazole-3-carboxylic acid involves a pyrazole bound to a phenyl group . In certain compounds, the superposition of both pyrazole rings with the formation of shortened contacts and H-bonded rings is observed .

Scientific Research Applications

Spectral and Theoretical Investigations

One application of pyrazole-3-carboxylic acid derivatives involves their spectral and theoretical investigation. A study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a closely related compound, employed experimental and theoretical methods such as NMR, FT-IR spectroscopy, and density functional theory (DFT) to understand its structure and properties. These investigations aid in comprehending the molecular behavior and potential applications of similar pyrazole derivatives (Viveka et al., 2016).

Functionalization Reactions

Pyrazole-3-carboxylic acid derivatives also play a role in functionalization reactions. For instance, the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine was studied to yield various functionalized products. These functionalization reactions are crucial for creating novel compounds with potential applications in diverse fields (Yıldırım et al., 2005).

Synthesis of Derivatives

Derivatives of pyrazole-3-carboxylic acid are synthesized for various applications. Research on 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives has shown the potential for creating a range of compounds. These derivatives are characterized using spectroscopic methods, highlighting their importance in chemical synthesis and research (Kasımoğulları & Arslan, 2010).

Molecular Structure Analysis

Studying the molecular structure of pyrazole derivatives, such as 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, provides insights into their physical and chemical properties. Such analyses can reveal information like intramolecular hydrogen bonding, which is critical for understanding the reactivity and interaction of these molecules (Zia-ur-Rehman et al., 2008).

Nonlinear Optical Properties

N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their nonlinear optical properties. These compounds, characterized by various spectroscopic methods, showed potential in optical limiting applications, indicating their importance in materials science (Chandrakantha et al., 2013).

Metal Complex Formation

Pyrazole carboxylic acids are used in forming metal complexes with diverse structures and properties. Studies on M(II) phenyl substituted pyrazole carboxylate complexes have explored their structural diversity and potential applications, underscoring the versatility of these compounds in coordination chemistry (Gong et al., 2011).

Ionization Constants

Research on the ionization constants of pyrazole carboxylic acid derivatives in different solvent mediums contributes to understanding their acidity and reactivity. This knowledge is crucial for their application in various chemical processes (Alkan et al., 2009).

Antibacterial Activities

Metal complexes involving phenyl substituted pyrazole carboxylates have been examined for their antibacterial properties. This research highlights the potential use of these compounds in developing new antibacterial agents (Liu et al., 2014).

Safety And Hazards

While specific safety and hazard information for 4-Phenyl-1H-pyrazole-3-carboxylic acid is not available in the retrieved sources, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions for 4-Phenyl-1H-pyrazole-3-carboxylic acid could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

4-phenyl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFUUWLMDUOBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324097
Record name 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1H-pyrazole-3-carboxylic acid

CAS RN

7510-56-7
Record name 7510-56-7
Source DTP/NCI
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Record name 4-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenyl-1H-pyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YL Janin - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
The scopes of three synthetic methods reported for the preparation of an array of 3‐pyrazolecarboxylates featuring substituents on position 4 were investigated. The first one is based on …
Number of citations: 3 onlinelibrary.wiley.com
NM Abd-El Gawad, GS Hassan… - Medicinal chemistry …, 2012 - Springer
… 1-(4-Chlorophenyl)-5-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrazole-3-carboxylic acid ethyl … 1-(4-Chlorophenyl)-5-(2,4-dimethoxyphenyl)-4-phenyl-1H-pyrazole-3-carboxylic acid 11b …
Number of citations: 34 link.springer.com
H Weinstabl, M Treu, J Rinnenthal… - Journal of Medicinal …, 2019 - ACS Publications
… 1-Methyl-4-phenyl-1H-pyrazole-3-carboxylic acid (3.00 g, 14.9 mmol) and [4-(1-amino-ethyl)-phenyl]-methyl-carbamic acid tert-butyl ester (4.46 g, 17.8 mmol) were reacted according to …
Number of citations: 45 pubs.acs.org
MS Ermolenko, S Guillou, YL Janin - Tetrahedron, 2013 - Elsevier
We report here the transformation of 3/5-trifluoromethylpyrazoles derivative into the corresponding NH-pyrazole-3/5-carboxylic acids. Moreover, from 4- or 5-iodinated-3/5-…
Number of citations: 37 www.sciencedirect.com

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